2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile
Description
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is a heterocyclic nitrile derivative featuring a benzo[d]oxazole core substituted with a methyl group at position 2 and an acetonitrile moiety at position 5. The benzo[d]oxazole scaffold combines a benzene ring fused with an oxazole ring (containing oxygen and nitrogen atoms), which confers unique electronic and steric properties. The acetonitrile group enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2O/c1-7-12-9-4-2-3-8(5-6-11)10(9)13-7/h2-4H,5H2,1H3 |
InChI Key |
IRJOZXHDOCJHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to produce the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium acetate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related compounds highlights key differences in substituents, physicochemical properties, and synthetic utility. Below is an analysis of four analogs:
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
- Structural Differences : A chlorine atom replaces the methyl group at position 5 of the benzo[d]oxazole ring.
- Physicochemical Properties : The chlorine atom increases molecular weight (~35 g/mol compared to the methyl group) and may reduce solubility in polar solvents due to enhanced hydrophobicity.
- Synthetic Utility : This compound was discontinued as a commercial building block (CymitQuimica, 2025), likely due to challenges in scalability or stability under specific reaction conditions .
2-(1-Benzofuran-7-yl)acetonitrile
- Structural Differences : The benzo[d]oxazole core is replaced with a benzofuran system (oxygen-only heterocycle).
- Applications : Benzofuran-acetonitrile hybrids are frequently used in fluorescent materials or as intermediates in natural product synthesis, contrasting with the benzo[d]oxazole’s medicinal chemistry focus.
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile
- Structural Differences : Features a coumarin (chromen-2-one) scaffold instead of benzo[d]oxazole, with an ether-linked acetonitrile group.
- Applications : Coumarin-acetonitrile derivatives are prominent in glycoside synthesis and photodynamic therapy, highlighting divergent uses compared to benzo[d]oxazole-based nitriles.
1,2,3-Triazole and Pyrazole Derivatives
- Reactivity Comparison: Analogous nitriles (e.g., arylhydrazononitriles) undergo cyclization with hydroxylamine to form amidoximes and triazoles, suggesting that 2-(2-methylbenzo[d]oxazol-7-yl)acetonitrile may similarly participate in [3+2] cycloadditions or nucleophilic attacks .
- Divergent Pathways : Unlike pyrazole-forming reactions (e.g., condensation with chloroacetonitrile), the target compound’s steric hindrance from the methyl group may favor alternative reaction pathways.
Data Table: Comparative Analysis
*Calculated based on standard atomic weights.
Research Findings and Implications
- Synthetic Challenges : The discontinued status of 2-(5-chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile underscores the importance of substituent selection for stability. The methyl group in the target compound may offer better synthetic control than halogens .
- Reactivity Trends : Benzo[d]oxazole nitriles exhibit higher reactivity toward cyclization compared to benzofuran analogs due to nitrogen’s electron-withdrawing effects .
- Therapeutic Potential: Structural parallels with patented GLP1 receptor activators (e.g., benzo[d][1,3]dioxol derivatives) suggest unexplored avenues in metabolic disease drug development .
Biological Activity
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, emphasizing its relevance in therapeutic applications.
The compound is synthesized through various organic reactions, often involving the benzo[d]oxazole scaffold, which is known for its diverse biological activities. The synthesis typically employs methods like nucleophilic substitution and cyclization processes to achieve the desired structure.
Biological Activities
Research indicates that compounds with a benzo[d]oxazole framework exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]oxazole possess significant antimicrobial properties, inhibiting the growth of various bacteria and fungi .
- Anticancer Properties : Several studies have highlighted the anticancer potential of compounds related to 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile. For instance, compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines, including B16F10 melanoma cells .
- Tyrosinase Inhibition : The compound may also inhibit tyrosinase activity, which is crucial in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
Anticancer Activity
A study evaluated the cytotoxic effects of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile on B16F10 cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 5 μM after 48 hours of treatment, demonstrating significant antiproliferative effects (Table 1).
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile | 5.0 ± 0.5 | B16F10 |
| Control (DMSO) | >100 | B16F10 |
Molecular docking studies suggest that 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile interacts with key proteins involved in cancer cell proliferation and apoptosis. It was found to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax, indicating a mechanism that promotes apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is influenced by structural modifications. For example, the introduction of hydroxyl or methoxy groups at specific positions on the phenyl ring has been shown to enhance tyrosinase inhibitory activity and cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
